Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(+-)-
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Overview
Description
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- is a complex organic compound with a unique structure that combines an oxirane ring, an octanamide chain, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an oxirane derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The oxirane ring can be reduced to a diol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, diols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- is unique due to its combination of an oxirane ring and an octanamide chain, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
150988-86-6 |
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Molecular Formula |
C26H43NO4 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-[(2R,3R)-3-octyloxiran-2-yl]octanamide |
InChI |
InChI=1S/C26H43NO4/c1-3-4-5-6-8-11-14-23-24(31-23)15-12-9-7-10-13-16-26(29)27-20-21-17-18-22(28)25(19-21)30-2/h17-19,23-24,28H,3-16,20H2,1-2H3,(H,27,29)/t23-,24-/m1/s1 |
InChI Key |
AGOIHCNDEWXAGS-DNQXCXABSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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